molecular formula C20H23N3O2 B2398004 N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide CAS No. 915934-74-6

N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide

Cat. No.: B2398004
CAS No.: 915934-74-6
M. Wt: 337.423
InChI Key: CNVOUCIRJUBKDP-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide is a synthetic benzimidazole derivative of significant interest in pharmacological research, primarily investigated for its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. The compound features a structural motif common to several potent PARP inhibitors, where the benzimidazole carboxamide group acts as a critical pharmacophore that mimics the nicotinamide moiety of NAD+, enabling competitive binding to the PARP enzyme's active site. PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of DNA single-strand breaks via the base excision repair pathway. By inhibiting PARP activity, this compound can trap PARP enzymes on DNA, leading to the stalling of replication forks and the generation of double-strand breaks which are lethal to cells with homologous recombination deficiencies, such as those lacking functional BRCA1 or BRCA2 genes. This mechanism, known as synthetic lethality, forms the basis of its primary research application in oncology, where it is studied for its potential to selectively target and induce apoptosis in certain cancer cells. Research into this compound and its analogs provides valuable insights into the structure-activity relationships of PARP inhibitors and aids in the development of novel anticancer therapeutics. Its utility extends to basic biochemical studies aimed at elucidating the diverse roles of PARylation in cellular processes including transcription, genomic stability, and cell death.

Properties

IUPAC Name

N-methyl-N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-16(24)22(2)15-20-21-18-11-6-7-12-19(18)23(20)13-8-14-25-17-9-4-3-5-10-17/h3-7,9-12H,8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVOUCIRJUBKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by

Biological Activity

N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide, a compound belonging to the benzimidazole class, has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C23H23N3O3
  • Molar Mass : 389.45 g/mol
  • CAS Number : 919977-69-8
PropertyValue
Boiling Point616.3 ± 45.0 °C (Predicted)
Density1.20 ± 0.1 g/cm³ (Predicted)
Acid Dissociation Constant (pKa)5.19 ± 0.10 (Predicted)

Benzimidazole derivatives are known for their ability to inhibit various biological processes. The specific mechanisms of action for this compound include:

  • Antimicrobial Activity : Similar compounds have been reported to exhibit potent antibacterial effects by interfering with essential biochemical pathways in bacteria, leading to cell death.
  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes, similar to other benzimidazole derivatives that target cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

Structure-Activity Relationship (SAR)

Research on related benzimidazole compounds has established a foundational understanding of how structural modifications influence biological activity:

  • Substituents : The presence of specific substituents on the benzimidazole ring can significantly enhance or diminish activity against targeted biological pathways.
  • N-Methylation Effects : N-methylation has been shown to influence the potency of compounds, with variations in substitution patterns affecting their selectivity and efficacy against specific targets .

Anticancer Activity

A study evaluated the antiproliferative effects of various benzimidazole derivatives, including this compound, on cancer cell lines such as U87MG:

CompoundIC50 (μM)Cell Line
Compound A8.34U87MG
This compoundTBDTBD

The results indicated that modifications in the chemical structure could lead to varying degrees of cytotoxicity.

Antimicrobial Studies

In vitro studies have shown that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound were tested against a panel of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

These findings suggest that the compound may exhibit broad-spectrum antimicrobial activity.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzimidazole 1-(3-phenoxypropyl), N-methyl-N-(benzimidazol-2-ylmethyl)acetamide Benzimidazole, phenoxy, acetamide, methyl
3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole 2-ylthio, N-(2,4-dinitrophenyl) Thioacetamido, dinitrophenyl, benzamide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N-(hydroxy-dimethylethyl), 3-methyl Bidentate N,O-directing group, methylbenzamide
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 2-methylphenyl, N-(thiazol-2-yl) Thiazole, methylphenyl, acetamide

Key Observations:

  • Unlike the thioacetamido group in , the target’s acetamide lacks sulfur, which may reduce electrophilicity and alter binding interactions in antimicrobial applications.
  • The N-methyl group in the acetamide reduces hydrogen-bonding capacity compared to the hydroxy group in , limiting its utility as a directing group in catalysis.

Physicochemical Properties

  • Hydrogen Bonding: The target’s benzimidazole N-H and acetamide carbonyl may participate in hydrogen bonding, but steric hindrance from the N-methyl and phenoxypropyl groups could limit crystal packing efficiency compared to simpler analogs like .
  • Lipophilicity: The phenoxypropyl chain likely increases logP compared to (logP ~1.5) and (logP ~3.0), favoring passive diffusion across biological membranes.

Q & A

Basic: What are the recommended synthetic routes for synthesizing N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the benzimidazole core. A general approach includes:

  • Step 1: Alkylation of 1H-benzimidazole-2-carbaldehyde with 3-phenoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxypropyl moiety .
  • Step 2: N-methylation of the benzimidazole nitrogen using methyl iodide and a base like NaH in THF .
  • Step 3: Acetamide coupling via nucleophilic substitution, employing chloroacetyl chloride followed by reaction with methylamine in dichloromethane under reflux .

Optimization Strategies:

  • Monitor reaction progress using thin-layer chromatography (TLC) to ensure intermediate purity .
  • Control temperature (<60°C) to avoid side reactions like over-alkylation or decomposition .
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for final purification .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of techniques is critical for structural confirmation:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves the benzimidazole protons (δ 7.2–8.1 ppm), phenoxypropyl chain (δ 1.8–4.3 ppm), and acetamide methyl groups (δ 2.1–2.3 ppm) .
    • 2D NMR (COSY, HSQC) clarifies connectivity in complex regions, such as overlapping alkyl and aromatic signals .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the phenoxypropyl group) .
  • Infrared (IR) Spectroscopy: Validates the acetamide C=O stretch (~1650 cm⁻¹) and benzimidazole C=N absorption (~1600 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity using a C18 column and acetonitrile/water mobile phase .

Advanced: How can computational modeling predict the biological targets of this compound, and what experimental validation methods are recommended?

Methodological Answer:
Computational Workflow:

  • Molecular Docking: Use software like AutoDock Vina to screen against targets (e.g., kinases, GPCRs) with known benzimidazole-acetamide interactions. Focus on binding affinity (ΔG < -8 kcal/mol) and pose validation via RMSD clustering .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess ligand-protein stability, analyzing hydrogen bond occupancy and binding free energy (MM/PBSA) .

Experimental Validation:

  • In Vitro Assays: Test kinase inhibition (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
  • Cellular Uptake: Quantify intracellular accumulation via LC-MS/MS in relevant cell lines (e.g., HeLa) .

Advanced: What strategies resolve contradictions in reported bioactivity data for benzimidazole-acetamide derivatives?

Methodological Answer:
Contradictions often arise from structural variability or assay conditions. Mitigation strategies include:

  • Systematic SAR Studies: Modify substituents (e.g., phenoxypropyl chain length, methyl groups) to isolate pharmacophore contributions .
  • Standardized Assays: Adopt uniform protocols (e.g., IC₅₀ determination via CellTiter-Glo® across labs) .
  • Data Reprodubility: Replicate studies in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .

Advanced: How can structural data discrepancies (e.g., NMR vs. X-ray crystallography) be addressed for this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine ¹H/¹³C NMR with single-crystal X-ray diffraction to resolve ambiguities (e.g., tautomerism in benzimidazole) .
  • DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G**) and compare computed vs. experimental NMR shifts (Δδ < 0.2 ppm) .
  • Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility in the phenoxypropyl chain .

Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • Analytical Monitoring: Use HPLC-DAD to quantify degradation products (e.g., hydrolyzed acetamide or oxidized benzimidazole) .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life at 25°C from accelerated stability data .

Advanced: What in silico tools are recommended for predicting ADMET properties, and how do they align with experimental data?

Methodological Answer:

  • ADMET Prediction: Use SwissADME for solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .
  • Validation: Compare predictions with experimental Caco-2 assays (Papp > 1 × 10⁻⁶ cm/s) and hepatic microsomal stability (t₁/₂ > 30 min) .

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